molecular formula C13H17N3O3 B13092090 (S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate

(S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate

Cat. No.: B13092090
M. Wt: 263.29 g/mol
InChI Key: QLFHBLWIAXPRMY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The presence of both amino and carbamate functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yields and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, oxo derivatives, and carbamate derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl (1-amino-2-oxopiperidin-3-YL)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral drug development.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl N-[(3S)-1-amino-2-oxopiperidin-3-yl]carbamate

InChI

InChI=1S/C13H17N3O3/c14-16-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)/t11-/m0/s1

InChI Key

QLFHBLWIAXPRMY-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](C(=O)N(C1)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C(=O)N(C1)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.